tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate

Catalog No.
S6590159
CAS No.
1359944-91-4
M.F
C10H17BrFNO2
M. Wt
282.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylat...

CAS Number

1359944-91-4

Product Name

tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate

Molecular Formula

C10H17BrFNO2

Molecular Weight

282.15 g/mol

InChI

InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3

InChI Key

YATYOTHYSYTNIS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)Br

tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17BrFNO2C_{10}H_{17}BrFNO_2 and a molecular weight of approximately 282.15 g/mol. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Notably, this compound has a bromine atom at the 4th position and a fluorine atom at the 3rd position of the piperidine ring, along with a tert-butyl group attached to the carboxylate at the 1st position. The tert-butyl group serves as a protecting group in organic synthesis, allowing for selective reactions without interfering with other functional groups .

The chemical reactivity of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate can be characterized by several key reactions:

  • Cleavage of the tert-butyl group: This can be achieved under acidic conditions, releasing the carboxylic acid functionality and making the molecule more reactive for subsequent transformations.
  • Nucleophilic substitution reactions: The bromine atom is prone to nucleophilic attack, allowing for the introduction of various functional groups through substitution reactions .

Synthesis of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Bromination and fluorination: Selective bromination at the 4th position and fluorination at the 3rd position can be accomplished using halogenating agents under controlled conditions.
  • Esterification: The final step usually involves esterification of the carboxylic acid with tert-butanol to form the tert-butyl ester .

tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate finds applications in various fields:

  • Pharmaceutical research: It serves as an important intermediate in synthesizing pharmaceuticals due to its unique structural features.
  • Chemical biology: The compound may be utilized in studies involving enzyme inhibition or receptor binding due to its potential biological activity.
  • Material science: It can be used in developing new materials or chemical probes for research purposes .

Several compounds share structural similarities with tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity Index
tert-Butyl 3-bromopiperidine-1-carboxylateBromine at position 30.87
(R)-tert-Butyl 3-bromopiperidine-1-carboxylateEnantiomeric form of above0.87
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylateBromine at position 4 with acetyl group0.85
tert-Butyl 3-bromo-2,4-dioxopiperidine-1-carboxylateDioxo substituent at positions 2 and 40.90
tert-Butyl 4-oxoazepane-1-carboxylateOxo group replacing nitrogen in piperidine0.76

These compounds differ primarily in their halogen placement, additional functional groups, or ring structure, which can significantly influence their reactivity and biological activity .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

281.04267 g/mol

Monoisotopic Mass

281.04267 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types